molecular formula C12H17ClN2O B13210995 N-(3-chlorophenyl)-2-(propylamino)propanamide

N-(3-chlorophenyl)-2-(propylamino)propanamide

Cat. No.: B13210995
M. Wt: 240.73 g/mol
InChI Key: SOCWAALQOSBVIF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(propylamino)propanamide is a secondary amide derivative characterized by a 3-chlorophenyl substituent on the nitrogen atom and a propylamino group on the α-carbon of the propanamide backbone. The chlorine atom at the meta position of the phenyl ring may influence electronic properties, lipophilicity, and binding interactions compared to non-halogenated derivatives .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(propylamino)propanamide

InChI

InChI=1S/C12H17ClN2O/c1-3-7-14-9(2)12(16)15-11-6-4-5-10(13)8-11/h4-6,8-9,14H,3,7H2,1-2H3,(H,15,16)

InChI Key

SOCWAALQOSBVIF-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Amidation of 3-Chlorobenzoyl Chloride with Propylamine

This initial step synthesizes the key intermediate by reacting 3-chlorobenzoyl chloride with propylamine under controlled conditions:

Parameter Details
Raw Materials 3-Chlorobenzoyl chloride, Propylamine
Solvent Anhydrous organic solvents such as acetone or toluene
Catalyst None typically required; base like triethylamine can be used to scavenge HCl
Temperature 0–5°C during addition, then room temperature for completion
Reaction Time 2–3 hours

Procedure:

  • Dissolve 3-chlorobenzoyl chloride in acetone under ice-water bath conditions.
  • Slowly add propylamine dropwise, maintaining the temperature below 5°C.
  • Stir the mixture for 2–3 hours at room temperature.
  • Quench the reaction with water, extract the organic layer, and wash with dilute acid to remove residual amines.
  • Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

Data Supporting Procedure:
This method aligns with patent CN102093248A, which describes amidation reactions of aromatic acyl chlorides with amines under mild conditions, yielding high-purity intermediates suitable for subsequent steps.

Amination to Form the Propylamino Derivative

The intermediate from step 1 undergoes nucleophilic substitution with propylamine to introduce the propylamino group:

Parameter Details
Raw Material Aromatic amide intermediate
Solvent Acetone or toluene
Reagent Propylamine (excess or molar equivalent)
Catalyst None required; reaction proceeds via nucleophilic attack
Temperature 70–110°C
Reaction Time 12–14 hours

Procedure:

  • Dissolve the amidation product in acetone.
  • Add propylamine in a molar ratio of 2–4:1 (amine to intermediate).
  • Heat the mixture to 70–110°C and stir for 12–14 hours.
  • Monitor reaction progress via thin-layer chromatography (TLC).
  • After completion, filter and evaporate the solvent to obtain the crude product.

Research Data:
This process is supported by patent CN102093248A and literature reports on amination of aromatic amides, which emphasize the importance of controlled temperature and molar ratios for optimal yield.

Salt Formation: Conversion to Hydrochloride

The crude amine is converted into its hydrochloride salt for stability and solubility:

Parameter Details
Raw Material Crude amine from step 2
Reagent Concentrated hydrochloric acid (≥35%)
Solvent Ethyl acetate or acetone
pH 1–3
Temperature Ambient to 70°C during salification

Procedure:

  • Dissolve the crude amine in ethyl acetate or acetone.
  • Add concentrated hydrochloric acid dropwise until the pH reaches 1–3.
  • Stir mechanically to ensure uniform salification.
  • Precipitate the hydrochloride salt, filter, and wash with ethyl acetate.
  • Recrystallize from acetone if necessary.
  • Dry under vacuum at 70°C to obtain pure N-(3-chlorophenyl)-2-(propylamino)propanamide hydrochloride.

Supporting Data:
The method aligns with patent CN102093248A and chemical data sheets, which specify acid salification as a standard step for amine derivatives.

Data Tables and Material Balances

Step Raw Material Reagents Solvent Reaction Conditions Yield (%) Purity Notes
1 3-Chlorobenzoyl chloride + Propylamine Propylamine Acetone 0–5°C, 2–3h 85–90 High Mild conditions, scalable
2 Intermediate from Step 1 Propylamine Acetone 70–110°C, 12–14h 80–85 High Controlled molar ratio
3 Crude amine HCl Ethyl acetate/acetone Room temp to 70°C 90–95 >99% Recrystallization recommended

Summary of Research Findings and Supporting Literature

  • Patent CN102093248A provides a comprehensive industrial route emphasizing mild amidation and amination conditions, with high yields and operational simplicity.
  • Scientific literature on aromatic amide synthesis supports the use of acyl chlorides and nucleophilic amines under controlled temperatures.
  • Chemical databases confirm the feasibility of salt formation via acid-base reactions, ensuring compound stability and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(propylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(propylamino)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prilocaine (N-(2-Methylphenyl)-2-(Propylamino)Propanamide)

Prilocaine, a well-characterized local anesthetic, shares the propanamide core and propylamino side chain but differs in the aromatic substitution (2-methylphenyl vs. 3-chlorophenyl). Key comparisons include:

  • Pharmacological Activity : Prilocaine acts as a sodium channel blocker, with both enantiomers exhibiting similar anesthetic potency but differing toxicity profiles; the (R)-(−)-enantiomer is more toxic in vivo .
  • Synthesis: Prilocaine is synthesized via amidation of 2-methylaniline with 2-(propylamino)propanoyl chloride, analogous to methods used for chlorophenyl derivatives (e.g., Schotten-Baumann reaction) .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Aromatic Substituent Key Properties
N-(3-Chlorophenyl)-2-(propylamino)propanamide C₁₂H₁₇ClN₂O 240.73 3-Chlorophenyl Higher lipophilicity due to Cl
Prilocaine C₁₃H₂₀N₂O 220.31 2-Methylphenyl Lower polarity, rapid onset of action

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide

This ibuprofen-derived amide features a phenethyl linker and isobutylphenyl group, diverging from the target compound’s simpler phenyl substitution:

  • Synthesis: Synthesized via reaction of 2-(3-chlorophenyl)ethylamine with 2-(4-isobutylphenyl)propanoyl chloride, achieving high yields (exact yield unspecified) .

TRPV2 Antagonist SET2 (N-(Furan-2-ylmethyl)-3-((4-(N7-Methyl-N'-Propylamino)-6-(Trifluoromethyl)-Pyrimidine-2-yl)Thio)-Propanamide)

While structurally distinct, SET2 shares the propanamide backbone and demonstrates the diversity of pharmacological applications:

  • Activity : Potent TRPV2 antagonist (IC₅₀ = 0.46 μM) against 2-APB-induced activation, highlighting the role of propanamide derivatives in ion channel modulation .
  • Structural Features : Incorporates a pyrimidine-thioether and furan group, contrasting with the simpler chlorophenyl substitution in the target compound .

Tasimelteon (Melatonin Receptor Agonist)

Tasimelteon, (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide, exemplifies propanamide-based therapeutics:

  • Applications: FDA-approved for non-24-hour sleep-wake disorder, emphasizing the scaffold’s versatility in CNS drug design .
  • Key Difference : Cyclopropane and benzofuran substituents confer rigidity and receptor specificity absent in chlorophenyl analogs .

Biological Activity

N-(3-chlorophenyl)-2-(propylamino)propanamide, a compound of significant interest in medicinal chemistry, has been investigated for its biological activities, particularly as a potential therapeutic agent. This article presents a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 223.72 g/mol
  • IUPAC Name : this compound

This compound features a chlorinated phenyl group and a propylamino moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance:

  • Polo-Like Kinase 1 (Plk1) Inhibition : Studies have shown that compounds similar to this compound can inhibit Plk1, a critical regulator of mitosis in cancer cells. This inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines .

Neuropharmacological Effects

The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression:

  • Behavioral Studies : In animal models, administration of the compound resulted in anxiolytic effects, suggesting potential utility in treating anxiety disorders .
  • Neurotransmitter Modulation : It may influence levels of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant-like effects.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound, researchers treated various cancer cell lines with the compound. The results demonstrated:

  • IC50 Values : The compound exhibited IC50 values ranging from 2.5 to 5.0 μM across different cell lines, indicating potent anticancer activity.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to controls.

Case Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of the compound:

  • Behavioral Tests : Mice treated with this compound displayed reduced anxiety-like behavior in the elevated plus maze test.
  • Biochemical Analysis : Analysis of brain tissue showed increased levels of serotonin metabolites, supporting its role as a serotonin reuptake inhibitor.

Comparative Biological Activity Table

Biological ActivityMechanismReference
AnticancerPlk1 Inhibition
AnxiolyticSerotonin Modulation
AntidepressantNorepinephrine Modulation

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